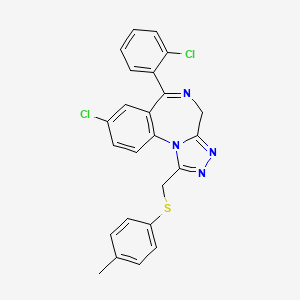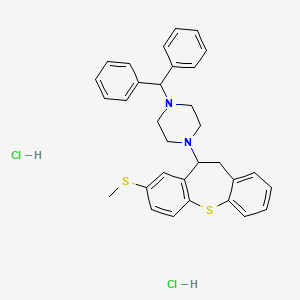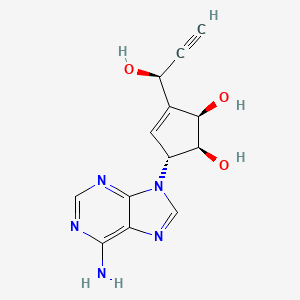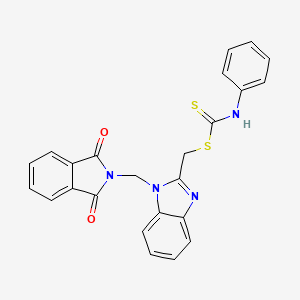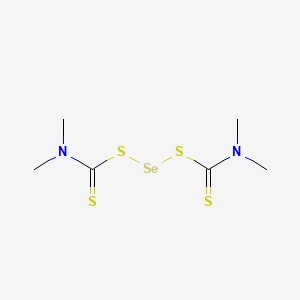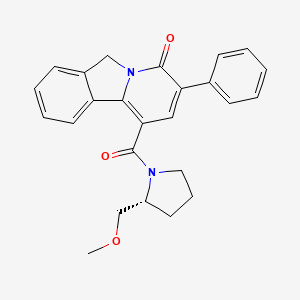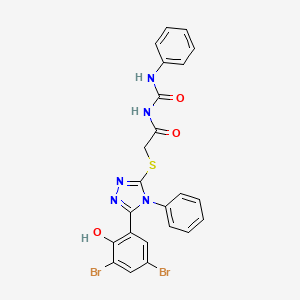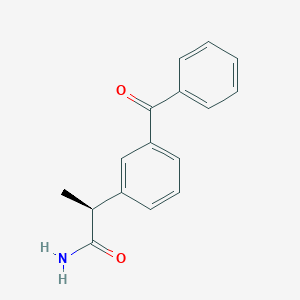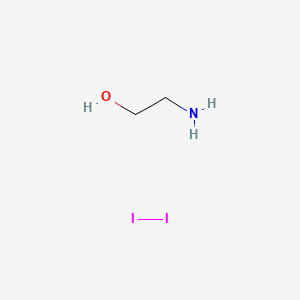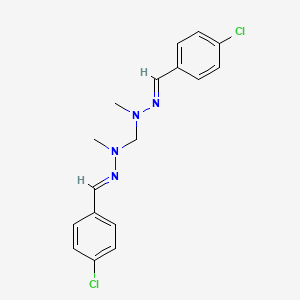
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone is an organic compound with the chemical formula C7H5ClO. It is a derivative of benzaldehyde, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chlorobenzaldehyde can be synthesized through the oxidation of 4-chlorobenzyl alcohol . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. Another method involves the reaction of 4-chlorotoluene with a suitable oxidizing agent.
Industrial Production Methods
In industrial settings, 4-chlorobenzaldehyde is produced on a larger scale using catalytic oxidation processes. These processes often employ catalysts such as cobalt or manganese salts to facilitate the oxidation of 4-chlorobenzyl alcohol. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to 4-chlorobenzoic acid using strong oxidizing agents.
Reduction: Reduction of 4-chlorobenzaldehyde can yield 4-chlorobenzyl alcohol.
Substitution: It reacts with nucleophiles such as benzylamine to form N-(4-chlorobenzylidenyl)benzylamine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzylamine, malononitrile.
Major Products
4-Chlorobenzoic Acid: Formed through oxidation.
4-Chlorobenzyl Alcohol: Formed through reduction.
N-(4-Chlorobenzylidenyl)benzylamine: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The parent compound, lacking the chlorine substitution.
4-Chlorobenzoic Acid: An oxidized form of 4-chlorobenzaldehyde.
4-Chlorobenzyl Alcohol: A reduced form of 4-chlorobenzaldehyde.
Uniqueness
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone is unique due to its specific substitution pattern and hydrazone functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6971-99-9 |
|---|---|
Molekularformel |
C17H18Cl2N4 |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]-N,N'-dimethylmethanediamine |
InChI |
InChI=1S/C17H18Cl2N4/c1-22(20-11-14-3-7-16(18)8-4-14)13-23(2)21-12-15-5-9-17(19)10-6-15/h3-12H,13H2,1-2H3/b20-11+,21-12+ |
InChI-Schlüssel |
VVBHWDACVPVWJK-HGEIODPWSA-N |
Isomerische SMILES |
CN(/N=C/C1=CC=C(C=C1)Cl)CN(/N=C/C2=CC=C(C=C2)Cl)C |
Kanonische SMILES |
CN(CN(C)N=CC1=CC=C(C=C1)Cl)N=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)
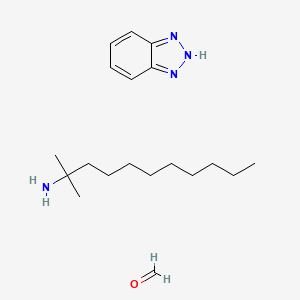
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
